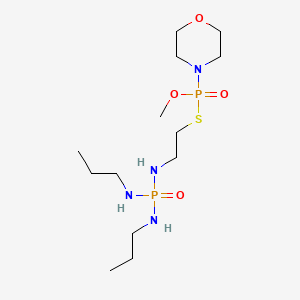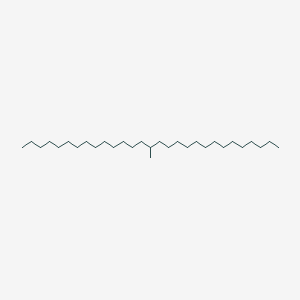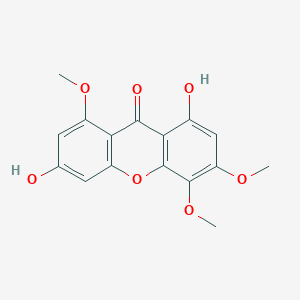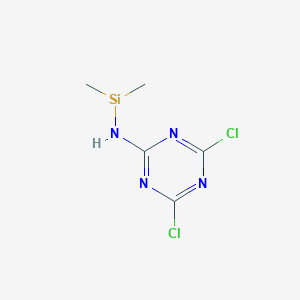
1-Methyl-2-octylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-octylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom Aziridines are known for their significant angle strain due to the 60° bond angles, which makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-octylaziridine can be synthesized through several methods. One common approach involves the cyclization of amino alcohols or amino halides. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for an efficient synthesis of aziridines . Another method involves the use of epoxides as precursors, where the nitrogen atom displaces a leaving group to form the aziridine ring .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-octylaziridine undergoes various chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: Aziridines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted aziridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-octylaziridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-octylaziridine involves its high reactivity due to the angle strain in the three-membered ring. This strain makes the nitrogen atom more nucleophilic, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, aziridines can interact with nucleophiles, leading to ring-opening reactions and the formation of more stable compounds .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound of the aziridine class, with a simpler structure.
2-Methylaziridine: Similar in structure but with a methyl group at the 2-position instead of the 1-position.
N-alkylaziridines: A broader class of aziridines with various alkyl groups attached to the nitrogen atom.
Uniqueness: 1-Methyl-2-octylaziridine is unique due to the presence of both a methyl group and an octyl group, which can influence its reactivity and physical properties. The long octyl chain can impact the compound’s solubility and interaction with other molecules, making it distinct from simpler aziridines .
Eigenschaften
CAS-Nummer |
65008-19-7 |
|---|---|
Molekularformel |
C11H23N |
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
1-methyl-2-octylaziridine |
InChI |
InChI=1S/C11H23N/c1-3-4-5-6-7-8-9-11-10-12(11)2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
GNHOAYGKPPTRAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
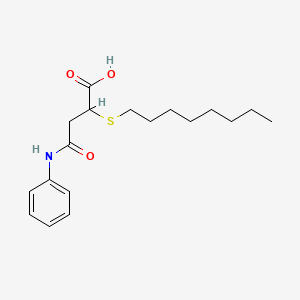
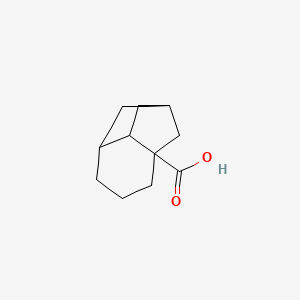
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)

